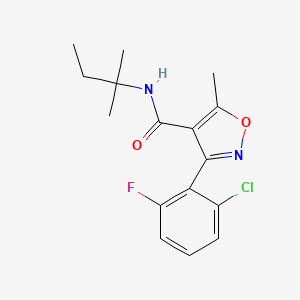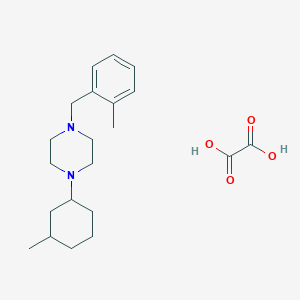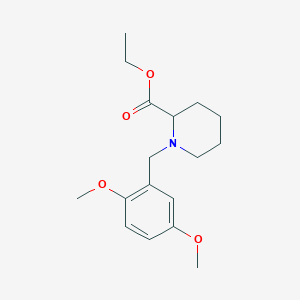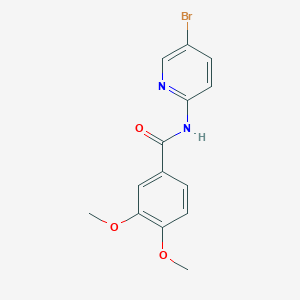![molecular formula C18H19ClO4 B4970747 4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as GW 501516, is a synthetic drug that was developed to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs). Unlike anabolic steroids, SARMs do not have the same harmful side effects and are considered safer alternatives. GW 501516 has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and stamina.
Wirkmechanismus
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy production. By activating PPARδ, this compound 501516 increases the body's ability to burn fat and generate energy, leading to improved endurance and stamina.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and stamina. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 has several advantages for lab experiments. It is a highly specific and potent agonist of PPARδ, making it a useful tool for studying the role of PPARδ in metabolic regulation. Additionally, this compound 501516 has been shown to have minimal toxicity and side effects, making it a safer alternative to other drugs.
However, there are also limitations to using this compound 501516 in lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain consistent levels of the drug. Additionally, there is limited information on the long-term effects of this compound 501516, making it important to exercise caution when using the drug in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516. One area of interest is the drug's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Additionally, there is interest in studying the drug's effects on muscle wasting and cachexia, as well as its potential as a performance-enhancing drug in athletics. Finally, there is a need for further research on the long-term effects of this compound 501516, particularly in terms of its safety and potential for adverse effects.
Synthesemethoden
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 3-chlorophenol to form 3-(3-chlorophenoxy)benzaldehyde. This intermediate is then reacted with 4-bromobutanol to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation, making it a promising drug for the treatment of metabolic disorders such as diabetes and obesity. Additionally, this compound 501516 has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-21-18-11-14(13-20)7-8-17(18)23-10-3-2-9-22-16-6-4-5-15(19)12-16/h4-8,11-13H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQYTMBBVZFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)
![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)